molecular formula C36H70Cl2O4Sn B14273608 Dichloro[bis(octadecanoyloxy)]stannane CAS No. 137162-29-9

Dichloro[bis(octadecanoyloxy)]stannane

Cat. No.: B14273608
CAS No.: 137162-29-9
M. Wt: 756.6 g/mol
InChI Key: ALUSHCXNYGPEFO-UHFFFAOYSA-J
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Description

Dichloro[bis(octadecanoyloxy)]stannane is an organotin compound characterized by a central tin (Sn) atom bonded to two chlorine atoms and two octadecanoyloxy groups (C₁₇H₃₅COO⁻). Its molecular formula is C₃₈H₇₂Cl₂O₄Sn, with a molecular weight of approximately 816.16 g/mol (calculated based on analogous structures) . Organotin compounds are widely utilized in industrial applications, including as catalysts in polyurethane foam production, stabilizers in PVC plastics, and biocides. The presence of long-chain fatty acid substituents (e.g., octadecanoyloxy) often enhances thermal stability and reduces volatility compared to shorter-chain analogs .

Properties

CAS No.

137162-29-9

Molecular Formula

C36H70Cl2O4Sn

Molecular Weight

756.6 g/mol

IUPAC Name

[dichloro(octadecanoyloxy)stannyl] octadecanoate

InChI

InChI=1S/2C18H36O2.2ClH.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;;/h2*2-17H2,1H3,(H,19,20);2*1H;/q;;;;+4/p-4

InChI Key

ALUSHCXNYGPEFO-UHFFFAOYSA-J

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O[Sn](OC(=O)CCCCCCCCCCCCCCCCC)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichloro[bis(octadecanoyloxy)]stannane typically involves the reaction of tin(IV) chloride with octadecanoic acid in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Dichloro[bis(octadecanoyloxy)]stannane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products

The major products formed from these reactions include tin oxides, reduced tin species, and substituted organotin compounds .

Scientific Research Applications

Dichloro[bis(octadecanoyloxy)]stannane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of dichloro[bis(octadecanoyloxy)]stannane involves its interaction with cellular components, leading to various biological effects. The compound can interact with proteins, enzymes, and other biomolecules, disrupting their normal functions. This interaction can result in antimicrobial, anticancer, and other therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Effects: The octadecanoyloxy groups in this compound confer high hydrophobicity and thermal stability, making it suitable for high-temperature industrial processes. In contrast, shorter-chain analogs like Dibutylbis[(1-oxohexyl)oxy]stannane exhibit higher volatility and reactivity . Tributyl (lauroyloxy) stannane contains three butyl groups, enhancing its solubility in organic solvents but increasing environmental toxicity due to bioaccumulation .
  • Hazard Profiles: this compound likely shares acute toxicity risks (oral, dermal) with other organotin compounds, as seen in Stannane, (acetyloxy)dibutyl[(1-oxododecyl)oxy]- (H302, H315, H319 hazards) . Compounds with shorter alkyl chains (e.g., Dibutylbis[(1-oxohexyl)oxy]stannane) may pose higher respiratory risks due to increased volatility .

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